1-(1,3-Dioxolan-2-ylmethyl)piperazine

Description

The exact mass of the compound 1-(1,3-Dioxolan-2-ylmethyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1,3-Dioxolan-2-ylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dioxolan-2-ylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

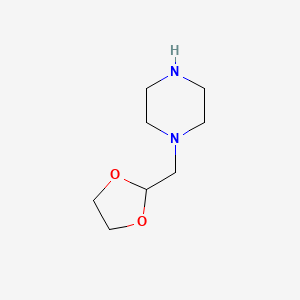

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dioxolan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)7-8-11-5-6-12-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNRBBGYRRYAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371906 | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682802-92-2 | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682802-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dioxolan-2-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 682802-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a valuable building block in contemporary drug discovery and development. The piperazine moiety is a prevalent scaffold in a multitude of approved pharmaceuticals, prized for its ability to modulate physicochemical properties and engage in critical binding interactions.[1] This guide delves into the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, with a focus on achieving efficient and selective mono-N-alkylation of the piperazine ring. Two primary strategies are presented: a direct alkylation approach and a protecting group strategy, each with its own set of advantages and experimental nuances. Detailed experimental protocols, data interpretation, and troubleshooting insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and characterize this important intermediate.

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of clinically successful drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from a unique combination of properties. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets. Furthermore, the piperazine scaffold can be readily functionalized at its nitrogen atoms, allowing for the precise tuning of a molecule's pharmacokinetic and pharmacodynamic profile, including solubility, bioavailability, and receptor affinity.[1]

1-(1,3-Dioxolan-2-ylmethyl)piperazine serves as a key intermediate, incorporating a protected aldehyde functionality in the form of a dioxolane ring. This latent aldehyde can be deprotected under specific conditions to participate in a variety of subsequent chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine hinges on the formation of a carbon-nitrogen bond between the piperazine ring and the 1,3-dioxolane-containing fragment. A retrosynthetic analysis reveals two primary bond disconnections, leading to two main synthetic strategies.

Figure 1: Retrosynthetic approach for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.

The key challenge in the direct alkylation of piperazine is achieving selective mono-alkylation, as the product, a secondary amine, can compete with the starting piperazine for the alkylating agent, leading to the formation of a disubstituted byproduct. This guide will explore two robust methods to address this challenge:

-

Direct Mono-Alkylation using Excess Piperazine: This kinetically controlled approach leverages a large excess of the piperazine nucleophile to favor the initial mono-alkylation product.

-

Protecting Group Strategy: This thermodynamically controlled approach involves the temporary protection of one of the piperazine nitrogens, allowing for selective alkylation of the other, followed by deprotection.

Synthesis of the Key Alkylating Agent: 2-(Bromomethyl)-1,3-dioxolane

A common and efficient precursor for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is the alkylating agent 2-(bromomethyl)-1,3-dioxolane. This compound can be prepared from readily available starting materials. A typical synthesis involves the reaction of bromoacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the cyclic acetal.

Synthetic Pathways to 1-(1,3-Dioxolan-2-ylmethyl)piperazine

This section details two reliable methods for the synthesis of the target compound.

Method 1: Direct Mono-N-Alkylation

This method relies on using a significant molar excess of piperazine to statistically favor the formation of the mono-alkylated product. The second nitrogen of the mono-alkylated piperazine is less nucleophilic than the nitrogens of the starting piperazine due to steric hindrance and the electron-withdrawing effect of the newly introduced substituent, further aiding in selectivity.

Experimental Protocol:

-

Reaction Setup: To a solution of piperazine (4-6 molar equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2-3 molar equivalents).

-

Addition of Alkylating Agent: Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane (1 molar equivalent) in the same solvent to the piperazine mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until completion.

-

Work-up: After the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified. A common method involves dissolving the residue in an aqueous acidic solution to protonate the piperazine derivatives, followed by washing with an organic solvent to remove any non-basic impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Piperazine: The large excess of piperazine ensures that the electrophile, 2-(bromomethyl)-1,3-dioxolane, is more likely to react with a molecule of the starting material rather than the mono-alkylated product.

-

Base (Potassium Carbonate): The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the piperazine, which would render it non-nucleophilic.

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions, as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.

Method 2: N-Acetylpiperazine Protecting Group Strategy

To circumvent the issue of di-alkylation with greater control, a protecting group strategy can be employed. N-acetylpiperazine is a commercially available or easily prepared intermediate where one nitrogen is protected as an amide. The remaining secondary amine can then be selectively alkylated.

Figure 2: Synthesis of the target molecule via the N-acetyl protecting group strategy.

Experimental Protocol:

Step 1: Alkylation of N-Acetylpiperazine

-

Reaction Setup: In a round-bottom flask, suspend N-acetylpiperazine (1 equivalent) and potassium carbonate (1.5-2 equivalents) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

-

Addition of Alkylating Agent: Add 2-(bromomethyl)-1,3-dioxolane (1.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-acetyl-4-(1,3-dioxolan-2-ylmethyl)piperazine.

Step 2: Hydrolysis of the Acetyl Group

-

Reaction Setup: Dissolve the crude product from the previous step in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

-

Hydrolysis: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Work-up (for acidic hydrolysis): Cool the reaction mixture and basify with a strong base (e.g., NaOH pellets or concentrated solution) until the pH is >12. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Work-up (for basic hydrolysis): Cool the reaction mixture and extract directly with an organic solvent. Dry, filter, and concentrate as described above.

-

Purification: The final product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

N-Acetyl Group: The acetyl group deactivates the nitrogen to which it is attached by withdrawing electron density, making it significantly less nucleophilic and preventing di-alkylation.

-

Hydrolysis: The amide bond is stable under the alkylation conditions but can be readily cleaved under strong acidic or basic conditions to regenerate the free amine.

Data Presentation and Characterization

The successful synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine should be confirmed by a combination of spectroscopic techniques.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.90 (t, 1H), 3.95-3.80 (m, 4H), 2.85 (br s, 4H), 2.55 (d, 2H), 2.45 (br s, 4H), 1.80 (s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 102.5, 65.0, 62.0, 54.5, 46.0 |

| Mass Spectrometry (ESI+) | m/z: 173.1 [M+H]⁺ |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion

This guide has outlined two effective and reliable synthetic pathways for the preparation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine. The choice between the direct alkylation and the protecting group strategy will depend on factors such as the desired scale of the reaction, the cost and availability of reagents, and the required purity of the final product. The direct alkylation method is often simpler and more atom-economical for large-scale synthesis, provided that the excess piperazine can be efficiently recovered. The protecting group strategy, while involving an additional step, offers greater control and often leads to a cleaner reaction profile, simplifying purification. By understanding the principles and practical details presented herein, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

-

Design and Synthesis of Some Piperazine Hybrid Molecules. (n.d.). Revue Roumaine de Chimie. Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 26, 2026, from [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. (2015). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2021). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

1-(1,3-Dioxolan-2-ylmethyl)piperazine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(1,3-Dioxolan-2-ylmethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document details its core physicochemical properties, outlines a robust methodology for its synthesis, and analyzes its characteristic spectroscopic profile. Furthermore, it explores the compound's chemical reactivity, highlighting the synthetic utility of its distinct functional moieties—the nucleophilic piperazine ring and the masked aldehyde functionality of the dioxolane group. The guide culminates in a case study illustrating its critical role as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction

1-(1,3-Dioxolan-2-ylmethyl)piperazine (CAS No. 682802-92-2) is a disubstituted piperazine derivative featuring a protected aldehyde functional group. The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in multiple biological interactions and improve the pharmacokinetic properties of drug candidates[1][2]. The two nitrogen atoms in the six-membered ring provide a combination of structural rigidity, hydrogen bond accepting/donating capabilities, and a handle for introducing diverse substituents[2].

The second key feature of this molecule is the 1,3-dioxolane group. This moiety serves as a stable cyclic acetal, effectively acting as a protecting group for a formyl (-CHO) group[3]. The stability of the dioxolane ring under various reaction conditions, coupled with its susceptibility to mild acidic hydrolysis to regenerate the aldehyde, makes it an invaluable tool in multi-step organic synthesis. The combination of these two functional groups in a single molecule renders 1-(1,3-Dioxolan-2-ylmethyl)piperazine a versatile building block for constructing complex molecular architectures, most notably as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs)[4][5].

Physicochemical and Safety Data

The fundamental properties of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are summarized below. This data is critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 682802-92-2 | [6][7] |

| Molecular Formula | C₈H₁₆N₂O₂ | [6][7] |

| Molecular Weight | 172.22 g/mol | [6][7] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 80 °C | [6] |

| Density | 1.492 g/mL at 20 °C | [6] |

| pKa (Predicted) | 9.21 ± 0.10 | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [7] |

| SMILES | N1(CC2OCCO2)CCNCC1 | [7] |

Safety Information: The compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required during handling[7].

Synthesis and Mechanistic Considerations

The synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is typically achieved via a nucleophilic substitution reaction. The secondary amine of the piperazine ring acts as the nucleophile, displacing a leaving group on an electrophilic dioxolane-containing fragment. A common and efficient electrophile for this purpose is 2-(bromomethyl)-1,3-dioxolane.

General Synthesis Workflow

The logical flow for the synthesis and purification of the title compound is outlined below.

Caption: General workflow for the synthesis and purification of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.

Detailed Experimental Protocol

This protocol describes a representative procedure for the laboratory-scale synthesis.

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (4 equivalents). Expertise & Experience: Using a significant excess of piperazine is crucial. It not only drives the reaction towards the mono-substituted product by statistical probability but also acts as a base to neutralize the HBr formed, although an additional inorganic base is recommended for complete acid scavenging.

-

Reagent Addition: Add anhydrous potassium carbonate (2 equivalents) and a suitable aprotic solvent such as acetonitrile (200 mL). Begin vigorous stirring to create a suspension.

-

Electrophile Introduction: Slowly add 2-(bromomethyl)-1,3-dioxolane (1 equivalent) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and piperazine hydrobromide salts. Wash the solid cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product and excess piperazine.

-

Purification: The crude oil is purified by vacuum distillation to yield 1-(1,3-Dioxolan-2-ylmethyl)piperazine as a colorless liquid. Trustworthiness: Vacuum distillation is the preferred method for purifying liquids with moderate boiling points to prevent thermal decomposition.

Spectroscopic Profile

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~4.9-5.0 ppm (t, 1H): This triplet corresponds to the acetal proton (-O-CH-O-). It will be coupled to the adjacent methylene group's protons.

-

δ ~3.8-4.0 ppm (m, 4H): A multiplet representing the four protons of the dioxolane ring's ethylenedioxy group (-O-CH₂-CH₂-O-).

-

δ ~2.8-2.9 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂ -CH₂-).

-

δ ~2.4-2.6 ppm (m, 6H): A complex multiplet region. This includes the four protons on the piperazine ring adjacent to the substituted nitrogen (-N-CH₂ -CH₂-) and the two protons of the methylene bridge connecting the two rings (-N-CH₂ -CH-).

-

δ ~1.8-2.0 ppm (br s, 1H): A broad singlet for the secondary amine proton (-NH ). This peak may exchange with D₂O.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~103 ppm: Acetal carbon (-O-C H-O-).

-

δ ~65 ppm: Ethylenedioxy carbons of the dioxolane ring (-O-C H₂-C H₂-O-).

-

δ ~60 ppm: Methylene bridge carbon (-N-C H₂-CH-).

-

δ ~55 ppm: Piperazine carbons adjacent to the substituted nitrogen (-N-C H₂-).

-

δ ~46 ppm: Piperazine carbons adjacent to the secondary amine (-NH-C H₂-).

Chemical Reactivity and Synthetic Applications

The reactivity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is governed by its two primary functional groups.

-

N-Alkylation/Arylation/Acylation: The secondary amine of the piperazine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and acylation to introduce a wide variety of substituents. This is the most common synthetic transformation for this molecule.

-

Deprotection of the Dioxolane Ring: The acetal can be hydrolyzed under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid) to unmask the aldehyde functionality. This opens up a vast range of subsequent reactions, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

The interplay between these two sites allows for a logical synthetic sequence. The piperazine nitrogen is typically functionalized first, followed by the deprotection and reaction of the aldehyde, as illustrated below.

Caption: Typical reaction sequence utilizing the dual functionality of the title compound.

Application in Drug Development: Synthesis of Lurasidone

A prominent application of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is its use as a key building block in the synthesis of Lurasidone, an atypical antipsychotic agent used for treating schizophrenia and bipolar disorder[4][8]. Lurasidone functions as a potent antagonist for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors[8].

In the synthesis of Lurasidone, 1-(1,3-Dioxolan-2-ylmethyl)piperazine is not directly used. Instead, a related precursor, 3-(piperazin-1-yl)benzo[d]isothiazole, is coupled with a bicyclic imide fragment[5][9]. The structural motif of a piperazine linked to a larger aromatic system is central to the final drug's activity. The study of simpler derivatives like 1-(1,3-Dioxolan-2-ylmethyl)piperazine is essential for developing synthetic methodologies and understanding the structure-activity relationships of the broader class of piperazine-containing drugs[2][10]. The principles of N-alkylation and subsequent functional group manipulation, exemplified by this guide's subject, are directly applicable to the synthesis of complex APIs like Lurasidone.

Conclusion

1-(1,3-Dioxolan-2-ylmethyl)piperazine is a strategically important synthetic intermediate. Its chemical architecture, combining a reactive piperazine nucleus with a protected aldehyde, provides a robust platform for the synthesis of complex molecules. The clear differentiation in the reactivity of its functional groups allows for selective, sequential modifications, making it a valuable tool for medicinal chemists. Its relevance in the broader context of synthesizing pharmacologically active agents, such as Lurasidone, underscores its importance in the landscape of modern drug discovery and development.

References

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]

- Process for the industrial synthesis of lurasidone.

-

1-(2-methyl)-1,3-dioxalan-2yl)piperazine derivatives as... IJCRT.org. [Link]

- 1-(1,3-Dioxolan-2-ylmethyl) azoles, process for their preparation and their use.

- Process for the preparation of lurasidone and its intermediate.

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

-

SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. J-STAGE. [Link]

- Lurasidone hydrochloride intermediate preparation method.

-

Tetrakis(dimethylamino)zirconium | TDMAZr | C8H24N4Zr. Ereztech. [Link]

-

Piperazine | C4H10N2. PubChem - NIH. [Link]

-

Piperazine | C 4 H 10 N 2. MD Topology. [Link]

-

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3. PubChem. [Link]

- Preparation method of intermediate of lurasidone.

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

-

Piperazine. Wikipedia. [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. NIH. [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

-

(S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. MDPI. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link]

-

1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 5. CN105732644A - Lurasidone hydrochloride intermediate preparation method - Google Patents [patents.google.com]

- 6. 1-(1,3-DIOXOLAN-2-YLMETHYL)PIPERAZINE | 682802-92-2 [m.chemicalbook.com]

- 7. bldpharm.com [bldpharm.com]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 9. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 10. ijcrt.org [ijcrt.org]

1-(1,3-Dioxolan-2-ylmethyl)piperazine molecular structure

A Technical Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will explore its molecular structure, physicochemical properties, and established synthesis methodologies. This document will further elucidate its critical role as a versatile building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system. By presenting detailed analytical characterization techniques, a discussion of its application in drug design, and relevant experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of the Piperazine-Dioxolane Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and oral bioavailability.[1][2] When functionalized with a 1,3-dioxolane group, as in 1-(1,3-Dioxolan-2-ylmethyl)piperazine, the resulting molecule becomes a valuable intermediate for synthesizing compounds with a wide range of biological activities.[3] The dioxolane moiety can serve as a protected aldehyde, allowing for selective chemical transformations at the piperazine nitrogen atoms. This unique combination of a versatile synthetic handle and a pharmacologically favorable core makes 1-(1,3-Dioxolan-2-ylmethyl)piperazine a cornerstone for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine consists of a piperazine ring linked to a 1,3-dioxolane moiety through a methylene bridge. This structure imparts a specific set of physicochemical properties that are crucial for its application in organic synthesis and drug design.

Table 1: Physicochemical Properties of 1-(1,3-Dioxolan-2-ylmethyl)piperazine

| Property | Value | Source(s) |

| Molecular Formula | C8H16N2O2 | [4] |

| Molecular Weight | 172.22 g/mol | [4] |

| CAS Number | 682802-92-2 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 80 °C | [4] |

| Density | 1.492 g/mL at 20 °C | [4] |

| pKa (predicted) | 9.21 ± 0.10 | [4] |

The two nitrogen atoms in the piperazine ring provide basic centers that can be protonated to form salts, which often have improved solubility and handling characteristics. The 1,3-dioxolane group is a cyclic acetal that is stable under neutral and basic conditions but can be hydrolyzed in the presence of acid to reveal an aldehyde functionality, offering further synthetic possibilities.

Synthesis and Mechanistic Considerations

The most common and practical synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine involves the nucleophilic substitution of a halo-functionalized dioxolane with piperazine. This reaction is efficient and scalable, making the compound readily accessible for research and development.

General Synthesis Protocol

Reaction: Piperazine + 2-(Bromomethyl)-1,3-dioxolane → 1-(1,3-Dioxolan-2-ylmethyl)piperazine

Materials:

-

Piperazine

-

2-(Bromomethyl)-1,3-dioxolane

-

Potassium carbonate (K2CO3) or another suitable base

-

Acetonitrile (ACN) or another polar aprotic solvent

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (typically used in excess to minimize dialkylation) in acetonitrile, add potassium carbonate as a base.

-

Addition of Electrophile: Slowly add a solution of 2-(bromomethyl)-1,3-dioxolane in acetonitrile to the stirred piperazine solution at room temperature.

-

Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(1,3-Dioxolan-2-ylmethyl)piperazine.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine.

Applications in Drug Design and Development

1-(1,3-Dioxolan-2-ylmethyl)piperazine is a valuable starting material for creating diverse libraries of compounds for high-throughput screening. The secondary amine of the piperazine ring is a convenient point for chemical modification.

A Scaffold for CNS-Active Agents

Derivatives of this molecule have been investigated for their potential as treatments for neurodegenerative diseases, such as Alzheimer's disease.[5] For example, novel derivatives have been designed to target the enzyme Acetylcholinesterase (AChE).[5] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's.

Illustrative Signaling Pathway: Cholinergic Neurotransmission

Caption: Role of AChE inhibitors in the cholinergic signaling pathway.

Analytical Characterization

The identity and purity of 1-(1,3-Dioxolan-2-ylmethyl)piperazine are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperazine ring, the methylene bridge, and the dioxolane ring.

-

Mass Spectrometry (MS): Techniques like GC-MS confirm the molecular weight and provide information about the fragmentation pattern of the molecule, which is useful for structural confirmation.[6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C-N and C-O bonds.

Safety and Handling

Appropriate safety precautions should be taken when handling 1-(1,3-Dioxolan-2-ylmethyl)piperazine and its precursors.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9][10][11]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[12]

-

Hazard Statements: Precursors like piperazine can cause skin corrosion/irritation, serious eye damage, and may cause an allergic skin reaction.[4][10][11]

Conclusion

1-(1,3-Dioxolan-2-ylmethyl)piperazine is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features allow for the straightforward synthesis of diverse molecular libraries, particularly for the discovery of novel CNS-active agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in drug discovery and development programs. This guide provides a solid foundation of technical knowledge to support researchers in leveraging the full potential of this important chemical intermediate.

References

-

ResearchGate. (2010). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved January 27, 2026, from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 27, 2026, from [Link]

-

International Journal of Creative Research Thoughts. (2021). INSILICO DESIGN ON NOVEL 1-(2- METHYL)-1,3-DIOXALAN-2YL)PIPERAZINE DERIVATIVES AS ANTI-ALZHIEMER AGENTS. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). EP0050298A2 - 1-(1,3-Dioxolan-2-ylmethyl) azoles, process for their preparation and their use.

-

ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dioxolane. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved January 27, 2026, from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (n.d.). Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 27, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved January 27, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-(1,3-DIOXOLAN-2-YLMETHYL)PIPERAZINE | 682802-92-2 [m.chemicalbook.com]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. carlroth.com [carlroth.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

1-(1,3-Dioxolan-2-ylmethyl)piperazine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1,3-Dioxolan-2-ylmethyl)piperazine

Foreword for the Research Professional

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of centrally acting and anti-infective agents.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetics and allow for versatile substitution to modulate pharmacodynamic activity.[3] This guide focuses on 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a molecule that combines the established piperazine core with a dioxolane moiety. While direct, extensive research on the specific mechanism of this compound is nascent, its structural components provide a strong foundation for a predictive exploration of its potential pharmacological activities.

This document is structured to serve the drug development professional by not only summarizing the known pharmacology of its constituent parts but also by building a logical, evidence-based framework for its potential mechanisms of action. We will delve into the established roles of piperazine derivatives, from their classic anthelmintic effects to their profound impact on central nervous system (CNS) targets, and consider the contribution of the dioxolane group. Crucially, this guide will propose a comprehensive, multi-tiered experimental workflow designed to systematically investigate and validate these putative mechanisms, providing a practical roadmap for future research and development.

Part 1: Deconstruction of the Molecular Architecture and Predicted Pharmacology

The structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is a deliberate synthesis of two pharmacologically significant moieties. Understanding the individual contribution of each is paramount to predicting the compound's overall mechanism of action.

The Piperazine Core: A Privileged Scaffold in Neuropharmacology and Beyond

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms.[4] This structure is a common feature in numerous FDA-approved drugs.[2] Its significance stems from several key attributes:

-

CNS Activity: Many piperazine derivatives exhibit potent effects on the central nervous system, functioning as antipsychotics, antidepressants, and anxiolytics.[5][6] This activity is frequently attributed to their ability to modulate monoaminergic systems, including dopaminergic and serotoninergic pathways.[5]

-

Anthelmintic Properties: The foundational use of piperazine was as an anthelmintic agent to treat parasitic worm infections.[4][7] Its mechanism in this context is well-established: it acts as an agonist on inhibitory gamma-aminobutyric acid (GABA) receptors in parasites.[1][8] This leads to hyperpolarization of nerve and muscle cells, causing flaccid paralysis of the worm, which is then expelled from the host's body.[4][8]

-

Pharmacokinetic Anchor: The piperazine moiety can improve the solubility and bioavailability of a parent molecule, making it a valuable tool for drug design.[3]

The 1,3-Dioxolane Moiety: A Modulator of CNS Activity

The 1,3-dioxolane group is a heterocyclic acetal.[9] While less common as a primary pharmacophore than piperazine, its derivatives have been noted for their own spectrum of biological activities, particularly within the CNS. Research has highlighted the potential for dioxolane-containing compounds to act as anticonvulsants and has explored their utility in the context of Alzheimer's disease.[9]

A Synthesized Hypothesis: Potential Therapeutic Targets

Based on the combination of these two moieties, we can formulate several primary hypotheses for the mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)piperazine:

-

Neuromodulatory Agent: The strong precedent for CNS activity from both piperazine and dioxolane derivatives suggests a high probability of interaction with neuronal targets. A computational study on a closely related compound, 1-(2-methyl-1,3-dioxalan-2-yl)piperazine, showed significant binding interactions with the catalytic active site of acetylcholinesterase (AChE) in molecular docking simulations.[9] This suggests a potential role as an AChE inhibitor, a mechanism central to current Alzheimer's disease therapies.

-

GABAergic Modulator: Drawing from the classic anthelmintic mechanism of piperazine, the compound could potentially modulate GABA receptors, not only in invertebrates but also within the vertebrate CNS, suggesting possible anxiolytic or anticonvulsant effects.[1]

-

Monoamine Pathway Interaction: The compound may interact with dopamine and/or serotonin receptors or reuptake transporters, a common mechanism for piperazine-based antipsychotics and antidepressants.[6]

Part 2: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically validate the hypothesized mechanisms, a phased, multi-tiered approach is essential. This workflow is designed to be self-validating, with each stage informing the next.

Phase 1: Initial Target Screening and Validation

The initial phase focuses on broad, high-throughput screening to identify primary biological targets.

Protocol 1: Broad-Spectrum Receptor Binding Assay Panel

-

Objective: To identify high-affinity binding targets for 1-(1,3-Dioxolan-2-ylmethyl)piperazine across a wide range of CNS receptors.

-

Methodology:

-

Synthesize and purify the test compound to >98% purity.

-

Submit the compound to a commercial or in-house broad-spectrum radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include, at a minimum:

-

Serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.)

-

Dopamine receptor subtypes (D1, D2, etc.)

-

GABA-A and GABA-B receptors

-

Adrenergic and Histamine receptors

-

Monoamine transporters (SERT, DAT, NET)

-

-

The compound is typically tested at a concentration of 10 µM.

-

Analyze binding data, identifying any targets with >50% inhibition of radioligand binding.

-

For identified "hits," perform follow-up concentration-response curve experiments to determine the binding affinity (Ki).

-

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To experimentally validate the in silico prediction of AChE inhibition.[9]

-

Methodology:

-

Utilize a commercially available AChE inhibitor screening kit (e.g., based on the Ellman method).

-

Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

-

Add AChE enzyme and the test compound to wells of a 96-well plate and incubate.

-

Initiate the reaction by adding the substrate (e.g., acetylthiocholine).

-

Measure the production of thiocholine, which reacts with DTNB to produce a colored product, spectrophotometrically at ~412 nm.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

Data Presentation: Summary of Predicted and Initial Screening Data

| Target Class | Specific Target | Predicted Activity Source | Experimental Validation Method | Target IC50/Ki |

| Cholinergic | Acetylcholinesterase (AChE) | Molecular Docking[9] | Ellman Method Assay | To be determined |

| GABAergic | GABA-A Receptor | Piperazine Core Pharmacology[1][8] | Radioligand Binding Assay | To be determined |

| Monoaminergic | 5-HT Receptors | Piperazine Core Pharmacology[5][6] | Radioligand Binding Assay | To be determined |

| Monoaminergic | Dopamine Receptors | Piperazine Core Pharmacology[5][6] | Radioligand Binding Assay | To be determined |

Workflow Visualization: Phase 1

Caption: Phase 1 workflow for initial screening and target validation.

Phase 2: Functional Characterization and Cellular Activity

Once high-affinity targets are confirmed, the next step is to determine the functional consequence of this binding (i.e., agonist, antagonist, or modulator).

Protocol 3: Cell-Based Functional Assays

-

Objective: To characterize the functional activity of the compound at the validated target(s).

-

Methodology (Example for a G-Protein Coupled Receptor - GPCR):

-

Use a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant receptor of interest (identified in Phase 1).

-

For Agonist Activity: Stimulate the cells with increasing concentrations of the test compound. Measure the downstream signaling response, such as:

-

Calcium mobilization (using a fluorescent dye like Fura-2 or Fluo-4).

-

cAMP accumulation or inhibition (using a LANCE or HTRF assay).

-

-

For Antagonist Activity: Pre-incubate the cells with the test compound. Then, stimulate the cells with a known agonist at its EC50 concentration. Measure the inhibition of the agonist's response.

-

Generate dose-response curves to determine the potency (EC50) for agonist activity or the inhibitory constant (Kb) for antagonist activity.

-

Protocol 4: Neuronal Culture Viability and Activity Assays

-

Objective: To assess the compound's effect in a more physiologically relevant system and test for neuroprotection or neurotoxicity.

-

Methodology:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or a relevant neuronal cell line (e.g., SH-SY5Y).

-

Neuroprotection Assay: Induce neuronal stress using a known toxin relevant to a hypothesized mechanism (e.g., amyloid-beta oligomers for an Alzheimer's model, or glutamate for excitotoxicity).

-

Co-incubate stressed neurons with various concentrations of the test compound.

-

Assess cell viability after 24-48 hours using an MTT or LDH assay.

-

Neurotoxicity Assay: Treat healthy neurons with high concentrations of the test compound alone to identify any intrinsic toxicity.

-

Signaling Pathway Visualization: Hypothetical AChE Inhibition

Caption: Putative mechanism of synaptic ACh enhancement via AChE inhibition.

Part 3: Conclusion and Future Directions

This guide presents a scientifically grounded, albeit predictive, analysis of the mechanism of action for 1-(1,3-Dioxolan-2-ylmethyl)piperazine. The fusion of the CNS-active piperazine core with the dioxolane moiety strongly suggests a primary role in neuromodulation, with a compelling hypothesis pointing towards acetylcholinesterase inhibition.[9]

The true value of this molecule will be unlocked through the systematic experimental validation outlined herein. The proposed workflow, progressing from broad-spectrum screening to specific functional and cellular assays, provides a robust framework for elucidating its precise molecular targets and therapeutic potential. Should the AChE inhibition hypothesis hold, further investigation into its selectivity, blood-brain barrier permeability, and in vivo efficacy in models of cognitive decline would be the logical and exciting next steps for any drug development program.

References

A complete, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 9. ijcrt.org [ijcrt.org]

Spectroscopic Blueprint: An In-depth Technical Guide to 1-(1,3-Dioxolan-2-ylmethyl)piperazine for Researchers and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-(1,3-Dioxolan-2-ylmethyl)piperazine, a heterocyclic compound incorporating both a piperazine and a dioxolane moiety, presents a unique structural framework with potential applications in medicinal chemistry. The piperazine ring is a common pharmacophore found in a wide array of therapeutic agents, valued for its ability to modulate biological activity.[1] This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine, offering a foundational blueprint for its unambiguous identification and further investigation. Understanding these spectroscopic signatures is a critical first step in quality control, metabolic studies, and the rational design of new drug candidates.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding the "why" behind the data, researchers can confidently identify this compound and predict the spectral characteristics of its derivatives.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed picture of the hydrogen atom environment within a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal offer invaluable clues to the molecular structure. For 1-(1,3-Dioxolan-2-ylmethyl)piperazine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the dioxolane ring, the piperazine ring, and the methylene bridge connecting them.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust ¹H NMR spectrum can be obtained using a standard protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(1,3-Dioxolan-2-ylmethyl)piperazine in a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data and Interpretation

The expected ¹H NMR chemical shifts and multiplicities for 1-(1,3-Dioxolan-2-ylmethyl)piperazine are summarized in the table below. These predictions are based on the analysis of structurally related compounds.[2][3][4]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1' (methine) | ~4.9 - 5.1 | Triplet (t) | 1H |

| H-2', H-3' (dioxolane) | ~3.8 - 4.0 | Multiplet (m) | 4H |

| H-4 (methylene bridge) | ~2.6 - 2.8 | Doublet (d) | 2H |

| H-2, H-6 (piperazine) | ~2.4 - 2.6 | Multiplet (m) | 4H |

| H-3, H-5 (piperazine) | ~2.7 - 2.9 | Multiplet (m) | 4H |

| N-H (piperazine) | ~1.5 - 2.5 (broad) | Singlet (s) | 1H |

Causality in Chemical Shifts:

-

The methine proton (H-1') of the dioxolane ring is expected to appear at the most downfield position due to the deshielding effect of the two adjacent oxygen atoms.[4]

-

The protons on the dioxolane ring (H-2', H-3') will likely appear as a complex multiplet due to their diastereotopic nature.[2]

-

The methylene bridge protons (H-4) are adjacent to the electron-withdrawing piperazine nitrogen, causing a downfield shift. Their coupling to the methine proton (H-1') will result in a doublet.

-

The piperazine ring protons typically appear as complex multiplets in the range of 2.4-2.9 ppm. The exact chemical shifts can be influenced by solvent and concentration.[1] The presence of the dioxolane substituent will likely cause a slight downfield shift for the protons on the substituted side of the piperazine ring (H-3, H-5).

-

The N-H proton of the piperazine will appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Molecular Structure and Proton Assignments

Caption: Molecular structure of 1-(1,3-Dioxolan-2-ylmethyl)piperazine with proton numbering.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in 1-(1,3-Dioxolan-2-ylmethyl)piperazine are presented below, based on data from similar structures.[5][6]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (methine) | ~102 - 105 |

| C-2', C-3' (dioxolane) | ~64 - 66 |

| C-4 (methylene bridge) | ~58 - 62 |

| C-2, C-6 (piperazine) | ~53 - 56 |

| C-3, C-5 (piperazine) | ~45 - 48 |

Understanding the Chemical Shifts:

-

The methine carbon (C-1') of the dioxolane ring is significantly deshielded by the two adjacent oxygen atoms, resulting in a chemical shift in the 102-105 ppm range.

-

The dioxolane ring carbons (C-2', C-3') are also deshielded by the oxygen atoms, appearing around 64-66 ppm.

-

The methylene bridge carbon (C-4) is influenced by the adjacent nitrogen atom of the piperazine ring.

-

The piperazine ring carbons show characteristic chemical shifts, with the carbons adjacent to the substituent (C-2, C-6) appearing slightly more downfield than the other carbons (C-3, C-5).[6]

Mass Spectrometry: Fragmentation and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrometry Data

The molecular formula of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is C₈H₁₆N₂O₂, with a molecular weight of 172.22 g/mol .[7] The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 172.

Key Fragmentation Pathways:

The fragmentation of 1-(1,3-Dioxolan-2-ylmethyl)piperazine is anticipated to be driven by the presence of the nitrogen and oxygen atoms, which can stabilize adjacent positive charges.

-

α-Cleavage at the Piperazine Ring: The C-C bond adjacent to the nitrogen atom in the piperazine ring is a likely site of cleavage. This can lead to the formation of various fragment ions. A prominent fragment is often observed from the cleavage of the substituent from the piperazine ring.

-

Fragmentation of the Dioxolane Ring: The dioxolane ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like formaldehyde (CH₂O).[8]

-

Cleavage of the Methylene Bridge: The bond between the methylene bridge and the piperazine ring or the dioxolane ring can also cleave.

| m/z Value | Proposed Fragment | Significance |

| 172 | [C₈H₁₆N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 143 | [M - C₂H₅]⁺ | Loss of an ethyl group from the piperazine ring |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the dioxolane-methylene bond |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

| 73 | [C₃H₅O₂]⁺ | Dioxolane ring fragment |

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathways for 1-(1,3-Dioxolan-2-ylmethyl)piperazine in EI-MS.

Conclusion: A Foundation for Future Research

This in-depth technical guide provides a comprehensive overview of the predicted NMR and mass spectrometry data for 1-(1,3-Dioxolan-2-ylmethyl)piperazine. By understanding the fundamental principles that govern the spectroscopic behavior of this molecule, researchers are well-equipped to confirm its identity, assess its purity, and embark on further investigations into its potential applications. The provided protocols and interpretations serve as a self-validating framework, ensuring the scientific integrity of future studies involving this promising heterocyclic compound.

References

-

National Center for Biotechnology Information. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. PubChem Compound Summary for CID 24744120. [Link]

-

Yilmaz, F., & Emirik, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 995-1003. [Link]

-

Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

NIST. 1,3-Dioxolane. NIST Chemistry WebBook, SRD 69. [Link]

-

Schröder, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40589-40598. [Link]

-

ResearchGate. Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58).... [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 433-440. [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. [Link]

-

PubMed. Characterization of the aqueous decomposition products of (+)1,2-bis(3,5-dioxopiperazinyl-1-yl)-propane (ICRF-187) by liquid chromatographic and mass spectral analysis. [Link]

-

The Royal Society of Chemistry. 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link]

-

ScienceDirect. Synthesis of 1,3-oxazines based on piperazine. [Link]

-

ResearchGate. 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ). [Link]

-

ResearchGate. 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

-

National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

The Automated Topology Builder. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | MD Topology | NMR. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis .... [Link]

-

National Center for Biotechnology Information. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 1,3-Dioxolane compounds (DOXs) as biobased reaction media. [Link]

-

National Center for Biotechnology Information. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]

- 4. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. 1-(1,3-DIOXOLAN-2-YLMETHYL)PIPERAZINE | 682802-92-2 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

starting materials for 1-(1,3-Dioxolan-2-ylmethyl)piperazine synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine

Introduction: The Strategic Importance of a Versatile Scaffold

1-(1,3-Dioxolan-2-ylmethyl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its structure combines the pharmacologically significant piperazine nucleus with a dioxolane-protected aldehyde moiety. The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility, act as a hydrogen bond acceptor/donor, and serve as a rigid linker between different pharmacophores.[1] The 1,3-dioxolane group functions as a stable cyclic acetal, effectively masking a reactive aldehyde. This latent aldehyde can be deprotected under specific acidic conditions, allowing for subsequent chemical transformations, making the title compound a valuable intermediate for constructing more complex molecular architectures.

This guide provides a detailed examination of the primary starting materials and core synthetic strategies for preparing 1-(1,3-Dioxolan-2-ylmethyl)piperazine, offering field-proven insights for researchers and process chemists. We will explore the causality behind common experimental choices, focusing on two predominant and robust synthetic pathways: direct N-alkylation and reductive amination.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 1-(1,3-Dioxolan-2-ylmethyl)piperazine reveals two primary bond disconnections around the newly formed carbon-nitrogen bond. This deconstruction points directly to the two most common and practical synthetic strategies.

Caption: Retrosynthetic pathways for 1-(1,3-Dioxolan-2-ylmethyl)piperazine.

Synthetic Strategy I: Nucleophilic Substitution (N-Alkylation)

This approach is arguably the most direct method, relying on the formation of a C-N bond via a nucleophilic attack of the piperazine nitrogen onto an electrophilic carbon. The core of this strategy is the classic SN2 reaction.

Core Principle: The SN2 Reaction

The reaction involves one of the secondary amine nitrogens of the piperazine ring acting as a nucleophile, attacking the electrophilic methylene carbon of a 2-(halomethyl)-1,3-dioxolane derivative. A halide ion serves as the leaving group. The choice of a suitable base is critical to neutralize the generated hydrohalic acid, driving the reaction to completion.

Starting Material A: The Piperazine Core

Piperazine is a widely available and inexpensive starting material. However, its symmetrical nature, with two nucleophilic secondary amines, presents a significant challenge: controlling the selectivity between mono-alkylation and di-alkylation.

-

Challenge of Selectivity: Without proper control, the reaction can yield a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted piperazine, leading to complicated purification and reduced yield of the target compound.

-

Solution 1: Stoichiometric Control: A common industrial approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent. By Le Châtelier's principle, this high concentration of piperazine statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the already-formed mono-alkylated product. The unreacted piperazine can often be recovered and recycled.

-

Solution 2: Mono-Protection Strategy: For laboratory-scale synthesis where precise control and high purity are paramount, a mono-protection strategy is often employed.[2] The most common protecting group is the tert-butoxycarbonyl (Boc) group.

-

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) to yield 1-Boc-piperazine. This reaction is highly selective for mono-protection due to the deactivating effect of the first Boc group.

-

Alkylation: The free secondary amine of 1-Boc-piperazine is then alkylated with the dioxolane electrophile.

-

Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

-

Sources

The Piperazine Scaffold: A Privileged Core for Diverse Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its remarkable prevalence in a vast array of biologically active compounds has earned it the designation of a "privileged scaffold."[1][3][4] This is not a matter of chance, but a direct consequence of its unique structural and physicochemical properties. The piperazine ring can adopt flexible chair and boat conformations, allowing it to fit snugly into diverse biological targets like enzyme active sites and receptor pockets.[1] The two nitrogen atoms act as versatile handles for chemical modification, enabling the fine-tuning of properties like solubility, basicity, and lipophilicity.[1][3] This synthetic tractability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates, ultimately enhancing their therapeutic efficacy.[1]

This technical guide provides an in-depth exploration of the multifaceted research applications of piperazine derivatives. It is designed to serve as a comprehensive resource for professionals in drug discovery and materials science, offering insights into the synthesis, mechanisms of action, and diverse applications of this remarkable chemical entity.

Pharmacological Applications: A Broad Spectrum of Therapeutic Potential

The piperazine nucleus is a recurring motif in numerous approved drugs, underscoring its therapeutic significance.[2] Its derivatives have demonstrated a wide range of pharmacological activities, making them valuable assets in the fight against a multitude of diseases.[5]

Central Nervous System (CNS) Disorders: Modulating Neurotransmission

Piperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[6][7][8] Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes them ideal candidates for treating psychiatric and neurological conditions.[7]

Many CNS-active piperazine derivatives function by modulating serotonergic and dopaminergic pathways. For instance, arylpiperazine derivatives are known to act as serotonin receptor agonists or releasing agents, a key mechanism for many antidepressant and anxiolytic medications.[6][9] The well-known antipsychotic drug, aripiprazole, features a piperazine moiety that contributes to its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors. This multi-target engagement is crucial for its therapeutic effects in schizophrenia and bipolar disorder.[10]

The structural versatility of the piperazine scaffold allows for the synthesis of derivatives with tailored affinities for specific receptor subtypes, which is a critical aspect of designing CNS drugs with improved efficacy and reduced side effects.[6][8]

Experimental Protocol: Synthesis of a Representative Arylpiperazine Derivative

This protocol outlines a general procedure for the N-arylation of piperazine, a common step in the synthesis of many CNS-active compounds.

Objective: To synthesize 1-(4-chlorophenyl)piperazine.

Materials:

-

Piperazine

-

1-chloro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)biphenyl

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To an oven-dried round-bottom flask, add piperazine (2 equivalents), 1-chloro-4-iodobenzene (1 equivalent), palladium(II) acetate (0.02 equivalents), 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents), and sodium tert-butoxide (2.2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 1-(4-chlorophenyl)piperazine.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for facilitating the Buchwald-Hartwig amination, a powerful cross-coupling reaction for forming carbon-nitrogen bonds. Sodium tert-butoxide acts as the base required for the catalytic cycle. The inert atmosphere is necessary to prevent the oxidation of the catalyst.

Oncology: Targeting Cancer Cell Proliferation and Survival

The piperazine scaffold is a key component in a number of successful anticancer drugs, including the blockbuster tyrosine kinase inhibitor, imatinib (Gleevec).[11] This highlights the potential of piperazine derivatives in oncology.[12][13][14][15] Their anticancer activity often stems from their ability to interact with various biological targets involved in cancer cell growth, proliferation, and survival.[13]

Piperazine derivatives have been designed to inhibit a range of cancer-related targets, including:

-

Tyrosine kinases: As exemplified by imatinib, the piperazine moiety can be crucial for binding to the ATP-binding site of kinases, thereby inhibiting their activity.

-

DNA and cell cycle progression: Certain piperazine derivatives have been shown to interact with DNA or inhibit proteins involved in cell cycle regulation, leading to apoptosis of cancer cells.[13]

-

Angiogenesis: The formation of new blood vessels is critical for tumor growth, and some piperazine compounds have demonstrated anti-angiogenic properties.[13]

The flexible nature of the piperazine ring allows for the development of derivatives that can overcome drug resistance, a major challenge in cancer therapy.[12]

Data Presentation: Anticancer Activity of Novel Piperazine Derivatives

The following table summarizes the in vitro cytotoxic activity of hypothetical novel piperazine-vindoline conjugates against various cancer cell lines, with data presented as GI₅₀ (concentration for 50% growth inhibition) values in micromolar (µM) concentrations.[16]

| Compound ID | Cancer Cell Line | GI₅₀ (µM) |

| VIND-PIP-1 | MCF-7 (Breast) | 2.5 |

| A549 (Lung) | 5.1 | |

| HeLa (Cervical) | 3.8 | |

| VIND-PIP-2 | MCF-7 (Breast) | 1.2 |

| A549 (Lung) | 2.9 | |

| HeLa (Cervical) | 1.9 | |

| VIND-PIP-3 | MCF-7 (Breast) | 8.7 |

| A549 (Lung) | 12.4 | |

| HeLa (Cervical) | 9.5 |

Infectious Diseases: A Broad-Spectrum Arsenal

Piperazine derivatives have a long history in the treatment of infectious diseases, particularly parasitic infections.[1][10][17] They also exhibit significant potential as antibacterial, antifungal, and antiviral agents.[5][18][19]

-

Anthelmintic Activity: Piperazine and its salts are effective against roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[1][10] Their mechanism of action involves blocking acetylcholine at the neuromuscular junction of the parasite, leading to flaccid paralysis and subsequent expulsion from the host's body.[1][10]

-